An In-depth Technical Guide to 1,3-Dithiole-2-thione: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to 1,3-Dithiole-2-thione: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dithiole-2-thione, a sulfur-containing heterocyclic compound, serves as a pivotal building block in the realms of materials science and medicinal chemistry. Its unique electronic properties make it a key precursor in the synthesis of tetrathiafulvalene (B1198394) (TTF) and its derivatives, which are integral to the development of organic conductors and superconductors. Furthermore, the 1,3-dithiole-2-thione core has emerged as a versatile scaffold in drug discovery, with derivatives exhibiting promising therapeutic activities, including antispasmodic effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and reactivity of 1,3-dithiole-2-thione. It also delves into its applications in drug development, with a focus on the mechanism of action of its derivatives as antispasmodic agents, and includes detailed experimental protocols and visual representations of key chemical and biological pathways.
Chemical Structure and Identification
1,3-Dithiole-2-thione is a five-membered heterocyclic compound containing two sulfur atoms at positions 1 and 3, a double bond between carbons 4 and 5, and a thione group at position 2.
| Identifier | Value |
| IUPAC Name | 1,3-dithiole-2-thione |
| CAS Number | 930-35-8[1] |
| Chemical Formula | C₃H₂S₃[1] |
| Molecular Weight | 134.24 g/mol [1] |
| Synonyms | Vinylene trithiocarbonate (B1256668), 1,3-Dithiol-2-thione, Isotrithione |
Chemical Structure of 1,3-Dithiole-2-thione
Caption: Chemical structure of 1,3-dithiole-2-thione.
Physicochemical and Spectroscopic Properties
1,3-Dithiole-2-thione is a yellow to brown crystalline solid at room temperature. A summary of its key physical and spectroscopic properties is presented below.
Table 1: Physicochemical Properties of 1,3-Dithiole-2-thione
| Property | Value | Reference |
| Appearance | Light yellow to brown to dark green powder/crystal | |
| Melting Point | 48-50 °C | |
| Boiling Point | 122-126 °C at 0.5 Torr | |
| Density (estimate) | 1.423 g/cm³ | |
| Refractive Index (estimate) | 1.700 | |
| Flash Point | >110 °C (>230 °F) |
Table 2: Spectroscopic Data of 1,3-Dithiole-2-thione
| Technique | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 6.65 (s, 2H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 114.3, 212.5 |
| Infrared (IR) | Key Peaks (cm⁻¹): 3080 (C-H stretch), 1510 (C=C stretch), 1050 (C=S stretch) |
Synthesis and Reactivity
Synthesis of 1,3-Dithiole-2-thione
A common and efficient method for the synthesis of 1,3-dithiole-2-thione involves a two-step process starting from commercially available reagents.
Experimental Protocol: Synthesis of 1,3-Dithiole-2-thione
Step 1: Synthesis of 4-ethoxy-1,3-dithiolan-2-thione
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In a well-ventilated fume hood, a suspension of potassium trithiocarbonate (16.5 g) in 100 ml of dimethylformamide (DMF) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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The suspension is cooled in an ice bath.
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A solution of 1,2-dichloroethyl ethyl ether (13.5 g) in 60 ml of DMF is added dropwise to the stirred suspension.
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After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature.
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The mixture is then poured into 500 ml of ice-water and extracted with diethyl ether (3 x 100 ml).
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
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The crude product is purified by vacuum distillation to yield 4-ethoxy-1,3-dithiolan-2-thione as a yellow oil.
Step 2: Elimination of Ethanol (B145695) to form 1,3-Dithiole-2-thione
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A solution of 4-ethoxy-1,3-dithiolan-2-thione (5.0 g) and anhydrous p-toluenesulfonic acid (5.3 g, 1 equivalent) in 50 ml of toluene (B28343) is prepared in a round-bottom flask equipped with a Dean-Stark apparatus.
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The mixture is heated to reflux, and the azeotropic removal of ethanol is monitored.
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The reaction is typically complete within 3 hours.
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The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
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The resulting brown solid is purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to afford 1,3-dithiole-2-thione.
Synthetic Workflow for 1,3-Dithiole-2-thione
Caption: Two-step synthesis of 1,3-dithiole-2-thione.
Key Reactions
A significant reaction of 1,3-dithiole-2-thione is its conversion to tetrathiafulvalene (TTF), a pivotal molecule in materials science.
Experimental Protocol: Synthesis of Tetrathiafulvalene (TTF) from 1,3-Dithiole-2-thione
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In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, a solution of 1,3-dithiole-2-thione (5.0 g) in freshly distilled triethyl phosphite (B83602) (50 ml) is prepared under an inert atmosphere.
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The reaction mixture is heated to reflux (approximately 110-120 °C) with vigorous stirring.
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The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
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After completion, the reaction mixture is cooled to room temperature.
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Excess triethyl phosphite is removed by vacuum distillation.
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The resulting solid residue is washed with a cold solvent such as methanol (B129727) or ethanol to remove impurities.
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The crude TTF is then purified by recrystallization from a suitable solvent (e.g., acetonitrile (B52724) or a mixture of hexane (B92381) and ethyl acetate) to yield orange-red needles of tetrathiafulvalene.
Reaction Scheme: 1,3-Dithiole-2-thione to Tetrathiafulvalene
Caption: Synthesis of TTF from 1,3-dithiole-2-thione.
Applications in Drug Development: Antispasmodic Agents
Derivatives of 1,3-dithiole-2-thione have been investigated for their therapeutic potential. Notably, 2-thioxo-1,3-dithiol-carboxamides have demonstrated significant antispasmodic activity.[2] Molecular docking studies suggest that these compounds may exert their effects by blocking alpha-adrenergic receptors and voltage-gated calcium channels.[2]
Proposed Mechanism of Antispasmodic Action
The antispasmodic effect of 2-thioxo-1,3-dithiol-carboxamide derivatives is believed to be mediated through a dual blockade of alpha-1A adrenergic receptors and L-type voltage-gated calcium channels in smooth muscle cells.
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Alpha-1A Adrenergic Receptor Blockade: In smooth muscle, activation of alpha-1A adrenergic receptors by agonists like norepinephrine (B1679862) leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from the sarcoplasmic reticulum, leading to muscle contraction. By acting as antagonists, the 2-thioxo-1,3-dithiol-carboxamide derivatives are thought to inhibit this pathway, preventing the initial calcium release and subsequent contraction.[3]
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L-type Calcium Channel Blockade: The influx of extracellular calcium through L-type voltage-gated calcium channels is a crucial step for sustained smooth muscle contraction. It is hypothesized that these derivatives also directly block these channels, further reducing the intracellular calcium concentration and promoting muscle relaxation.
Signaling Pathway of Antispasmodic Action
Caption: Proposed mechanism of antispasmodic action.
Conclusion
1,3-Dithiole-2-thione is a molecule of significant interest due to its versatile applications in both materials science and medicinal chemistry. Its role as a precursor to organic conductors highlights its importance in the development of novel electronic materials. In the pharmaceutical arena, the 1,3-dithiole-2-thione scaffold provides a promising foundation for the design of new therapeutic agents, as evidenced by the antispasmodic properties of its carboxamide derivatives. Further exploration of the synthesis of new derivatives and a deeper understanding of their mechanisms of action will undoubtedly pave the way for future advancements in both fields. This guide serves as a foundational resource for researchers and professionals seeking to leverage the unique properties of this compound in their work.
References
- 1. P-Functionalized tetrathiafulvalenes from 1,3-dithiole-2-thiones? - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides as Potential Antispasmodic Agents: Design, Synthesis via Coupling Reactions, Density Functional Theory Calculations, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
